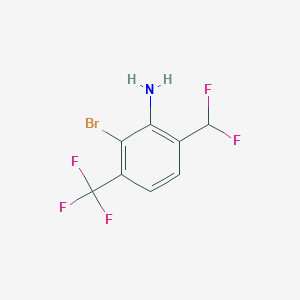
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline
描述
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline typically involves the bromination of 6-(difluoromethyl)-3-(trifluoromethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Nitroso or nitro compounds.
Reduction: Aniline derivatives.
科学研究应用
2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active site or altering the enzyme’s conformation.
相似化合物的比较
- 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
- 2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)aniline
Comparison:
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of a difluoromethyl group. This difference affects its reactivity and binding properties.
2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)aniline: Contains a difluoromethoxy group, which alters its electronic properties and reactivity compared to 2-Bromo-6-difluoromethyl-3-(trifluoromethyl)aniline.
属性
IUPAC Name |
2-bromo-6-(difluoromethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-5-4(8(12,13)14)2-1-3(6(5)15)7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOKIRALWSSNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















